7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one

Thermal Stability Organic Electronics High-Temperature Processing

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (CAS 641-57-6), commonly referred to as acecyclone, is a polycyclic aromatic ketone belonging to the cyclopentadienone family. Structurally, it features a cyclopentadienone core fused with an acenaphthylene moiety and substituted with two phenyl groups at the 7- and 9-positions, giving it the systematic name 2,5-diphenyl-3,4-(naphthalene-1,8-diyl)-2,4-cyclopentene-1-one.

Molecular Formula C27H16O
Molecular Weight 356.4 g/mol
CAS No. 641-57-6
Cat. No. B1595455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
CAS641-57-6
Molecular FormulaC27H16O
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C2=O)C6=CC=CC=C6
InChIInChI=1S/C27H16O/c28-27-23(18-9-3-1-4-10-18)25-20-15-7-13-17-14-8-16-21(22(17)20)26(25)24(27)19-11-5-2-6-12-19/h1-16H
InChIKeyQQGHPFDLUNMBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (Acecyclone): A Fused-Ring Cyclopentadienone Building Block for Polycyclic Aromatic Hydrocarbons


7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one (CAS 641-57-6), commonly referred to as acecyclone, is a polycyclic aromatic ketone belonging to the cyclopentadienone family . Structurally, it features a cyclopentadienone core fused with an acenaphthylene moiety and substituted with two phenyl groups at the 7- and 9-positions, giving it the systematic name 2,5-diphenyl-3,4-(naphthalene-1,8-diyl)-2,4-cyclopentene-1-one . Commercially available at >95.0% purity (HPLC/qNMR) with a melting point of 289 °C, acecyclone is a dark purple to black crystalline solid that serves as a versatile diene in Diels-Alder cycloadditions for constructing multi-substituted acenes and fluoranthene derivatives .

Why Acecyclone Cannot Be Replaced by Tetracyclone or Phencyclone in Fluoranthene-Targeted Synthesis


Although acecyclone, tetracyclone (tetraphenylcyclopentadienone), and phencyclone share the cyclopentadienone reactive core, the fusion of the acenaphthylene ring system in acecyclone fundamentally alters its reactivity, thermal stability, and the structure of Diels-Alder products [1]. Unlike tetracyclone—which yields benzene-fused products upon cycloaddition—acecyclone incorporates a naphthalene unit that directs product outcomes toward fluoranthene scaffolds, a structural motif inaccessible through substitution of the phenyl-substituted analog [1]. The decarbonylation temperature, crystal packing, and molecular planarity of acecyclone further distinguish it from its in-class counterparts, making direct substitution inadvisable for applications requiring extended π-conjugation, high thermal durability, or defined fluoranthene geometry [2].

Quantitative Differentiation Evidence: Acecyclone vs. Closest Cyclopentadienone Analogs


Thermal Stability Advantage: Acecyclone Melting Point Exceeds Tetracyclone by ~70 °C and Phencyclone by ~40 °C

Acecyclone exhibits a melting point of 289 °C , which is approximately 70 °C higher than tetracyclone (tetraphenylcyclopentadienone, mp 217–220 °C [1]) and approximately 40 °C higher than phencyclone (mp 245–249 °C ). This elevated melting point reflects the extended rigid π-system imparted by the acenaphthylene fusion, which enhances intermolecular π-stacking interactions and reduces molecular flexibility relative to the non-fused analogs.

Thermal Stability Organic Electronics High-Temperature Processing

Diels-Alder Decarbonylation Temperature: Acecyclone Requires 120–130 °C, Indicating Distinct Adduct Stability Profile

In the reaction of acecyclone with maleic anhydride, Dilthey observed that a temperature of 120–130 °C is necessary for decarbonylation of the initial Diels-Alder adduct to yield the fluoranthene product [1]. In contrast, alkyl-substituted cyclopentadienones (R, R' = alkyl) undergo decarbonylation at the boiling point of benzene (~80 °C) [1]. This elevated decarbonylation threshold for acecyclone was attributed by Allen and VanAllan to 'the greater activity of acecyclone, as compared to that of tetraphenylcyclopentadienone' in the context of the overall cycloaddition-decarbonylation sequence [1]. Notably, acecyclone forms only a decarbonylated 1:1 adduct, whereas alkyl-substituted dienones can yield either carbonyl-retained or decarbonylated products depending on reaction temperature [1].

Diels-Alder Cycloaddition Decarbonylation Fluoranthene Synthesis

Molecular Planarity and Crystal Packing: Nearly Coplanar Acecyclone Core vs. Nonplanar Tetracyclone

Single-crystal X-ray diffraction analysis reveals that acecyclone (C₂₇H₁₆O, Mᵣ = 356.42) crystallizes in the orthorhombic space group Pbcn with unit cell parameters a = 22.549(6) Å, b = 10.738(4) Å, c = 7.316(5) Å, V = 1771(2) ų, Z = 4, and D_calc = 1.336 g/cm³ [1]. Critically, the molecular structure is described as symmetrical, with each atom except the two phenyl rings lying approximately in the same plane [1]. In contrast, tetracyclone is characterized by a notably nonplanar cyclopentadienone core, with distinct C–C and C=C bond lengths and an overall propeller-like conformation that mitigates its antiaromatic character [2]. The near-planarity of acecyclone facilitates more effective intermolecular π-stacking, which correlates with its higher melting point and may enhance charge transport properties in solid-state devices.

Crystal Engineering Molecular Planarity π-Stacking

Fluoranthene Scaffold Access: Acecyclone Uniquely Provides 7,10-Diphenylfluoranthene Derivatives via Diels-Alder with Maleic Anhydride

Acecyclone is the established precursor for introducing the 7,10-diphenylfluoranthene scaffold through Diels-Alder reaction with maleic anhydride, yielding 7,10-diphenylfluoranthene-8,9-dicarboxylic anhydride [1]. This reaction proceeds with concomitant decarbonylation and is selective for the fully aromatized product [1]. When reacted with 2,5-dibromothiophene-1,1-dioxide under forcing conditions, acecyclone produces 11,18,20-triphenyldiacenaphtho[a,h]triphenylene—a crowded PAH characterized by X-ray crystallography—while tetracyclone under identical conditions gives an entirely different product, 1,2,3,4,6,7,8-heptaphenyltriphenylene [2]. More recently, acecyclone has been employed with 2-bromomaleimide in a one-step cycloaddition-decarbonylation-dehydrobromination sequence to produce acenaphthylene-fused diarylphthalimides in synthetically useful yields .

Fluoranthene Synthesis Diels-Alder Polycyclic Aromatic Hydrocarbons

OLED and Optoelectronic Precursor: Acecyclone Enables Silyl-Fluoranthene and Silane Coupling Agents with Strong Fluorescence

Acecyclone has been demonstrated as a key precursor in two patent-protected optoelectronic applications. In US 2010/0144677, acecyclone reacts with (dimethylphenylsilyl)acetylene at 200 °C in 1,2-dichlorobenzene over 12 hours to yield 8-dimethylphenylsilyl-7,10-diphenylfluoranthene (Inv-3), a silyl-fluoranthene derivative subsequently incorporated into blue-light-emitting OLED devices [1]. In CN 113603716A, acecyclone undergoes Diels-Alder reaction with vinylmethyldimethoxysilane (2:1 molar ratio) in acetophenone at 180 °C for 10 hours to produce an acenaphthyl dimethoxy-functionalized silane coupling agent with strong fluorescent properties [2]. The resulting polysiloxane materials exhibit good fluorescence stability, and the process is described as 'green and efficient' with simplified post-processing [2]. While tetracyclone can also participate in analogous Diels-Alder reactions with vinyl silanes (Example 3 in the same patent), the acecyclone-derived products incorporate the extended acenaphthylene π-system, which alters the absorption and emission characteristics [2].

OLED Fluoranthene Fluorescence Silane Coupling Agent

High-Value Application Scenarios Where Acecyclone Provides a Measurable Advantage


Synthesis of 7,10-Diarylfluoranthene Derivatives for OLED Electron-Transport Materials

Acecyclone is the established Diels-Alder diene for constructing 7,10-diphenylfluoranthene cores via reaction with alkynes or maleic anhydride, followed by decarbonylation [1]. The resulting fluoranthene scaffold, when further functionalized (e.g., with silyl or pyridyl substituents), serves as an electron-injection or hole-blocking layer in blue-light-emitting OLED devices [1]. The elevated decarbonylation temperature (120–130 °C) ensures complete aromatization, and the near-planar fluoranthene products benefit from the extended conjugation imparted by the acenaphthylene-derived naphthalene unit—a structural feature absent in tetracyclone-derived products. Researchers developing fluoranthene-based n-type semiconductors or electron-transport materials should select acecyclone as the precursor for its ability to deliver the 7,10-diarylfluoranthene architecture in a single cycloaddition step.

Construction of Acenaphthylene-Fused Polycyclic Aromatic Hydrocarbons for Nanographene Research

The reaction of acecyclone with 2,5-dibromothiophene-1,1-dioxide yields 11,18,20-triphenyldiacenaphtho[a,h]triphenylene, a crowded, nonplanar PAH structurally characterized by X-ray crystallography [2]. Tetracyclone under identical conditions produces a fundamentally different heptaphenyltriphenylene. This divergent reactivity establishes acecyclone as an irreplaceable building block for accessing acenaphthylene-fused triphenylenes and related extended π-systems. Such contorted PAHs are of current interest as models for studying nonplanar aromaticity, as potential fullerene receptors, and as intermediates toward nanographenes. Procurement of acecyclone is mandatory when the synthetic target demands incorporation of the acenaphthylene structural motif into the final polycyclic framework.

Preparation of Fluorescent Silane Coupling Agents for Surface Functionalization and Sensing

Acecyclone reacts efficiently with vinyl-functionalized silanes via Diels-Alder cycloaddition to generate acenaphthyl-functionalized silane coupling agents with strong and stable fluorescence [3]. The reaction proceeds at 180 °C in acetophenone with a 2:1 silane:acecyclone ratio, conditions that are milder than those required for tetracyclone-based analogs (200 °C, 2.5:1 ratio). The resulting coupling agents can be copolymerized with other silanes to produce fluorescent polysiloxanes. Given that the acenaphthylene fluorophore exhibits distinct absorption and emission profiles compared to the tetraphenylbenzene chromophore obtained from tetracyclone, acecyclone should be procured when the target application requires a specific fluorescence wavelength range or when the naphthalene-derived electronic structure is needed for sensing or optoelectronic integration.

One-Step Synthesis of Acenaphthylene-Fused Phthalimides for Organocatalysis Precursors

Acecyclone participates in a one-step cycloaddition-decarbonylation-dehydrobromination sequence with 2-bromomaleimide to deliver acenaphthylene-fused diarylphthalimides in synthetically useful isolated yields . These phthalimides can be elaborated into N-hydroxyimide derivatives, which are emerging as metal-free organocatalysts for aerobic oxidation reactions. The acenaphthylene-fused phthalimide scaffold obtained from acecyclone possesses a distinct electronic structure and steric profile compared to tetraarylphthalimides derived from tetracyclone, potentially translating to differentiated catalytic activity. This application scenario supports acecyclone procurement when the research objective is to explore structure-activity relationships in phthalimide-based organocatalysts or when the target N-hydroxyphthalimide analog requires the acenaphthylene substituent pattern.

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